molecular formula C16H13BrN2O3S B7746530 2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Cat. No.: B7746530
M. Wt: 393.3 g/mol
InChI Key: LNZHMSYCDMZGSJ-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a thieno[2,3-d]pyrimidinone derivative featuring a fused thiophene-pyrimidinone core. Key structural attributes include:

  • A 4-bromophenyl group at position 5 of the thienopyrimidinone scaffold.
  • A methyl group at position 4.
  • A propionic acid moiety at position 2.

The bromine atom on the phenyl ring introduces steric bulk and electronic effects (inductive and polarizability), while the propionic acid group enhances aqueous solubility at physiological pH. Thienopyrimidinones are pharmacologically relevant scaffolds, often explored for kinase inhibition, antimicrobial activity, or anti-inflammatory properties.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-8(16(21)22)19-7-18-14-13(15(19)20)12(9(2)23-14)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZHMSYCDMZGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Propionic Acid Moiety: The final step involves the addition of the propionic acid group, typically through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two analogs with variations in the phenyl substituent:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Bromophenyl C₁₆H₁₃BrN₂O₃S ~393.35 Bromine substituent, propionic acid group
2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid (Sigma-Aldrich) 3,4-Dimethylphenyl C₁₈H₁₈N₂O₃S ~366.41 Increased lipophilicity from methyl groups
2-[5-(4-F-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid (AldrichCPR) 4-Fluorophenyl C₁₆H₁₃FN₂O₃S 332.35 Electronegative fluorine substituent

Substituent Effects on Physicochemical Properties

Its large atomic radius may sterically hinder interactions . Fluorine (AldrichCPR Analog): Fluorine’s high electronegativity (-I effect) and small size may improve metabolic stability and electronic complementarity in receptor binding . Dimethyl Groups (Sigma-Aldrich Analog): Methyl groups donate electrons (+I effect), increasing electron density on the phenyl ring. This could modulate π-π stacking interactions and solubility .

Lipophilicity and Solubility :

  • The bromine substituent increases molecular weight and lipophilicity (higher logP) compared to fluorine.
  • The dimethylphenyl analog (Sigma-Aldrich) is likely more lipophilic than both bromo- and fluoro-substituted compounds due to two hydrophobic methyl groups.
  • All analogs retain the propionic acid group, which enhances aqueous solubility via ionization at neutral-to-high pH.

Synthetic Considerations :

  • Bromine introduction may require electrophilic aromatic substitution or pre-functionalized aryl precursors.
  • Fluorine is typically incorporated via Balz-Schiemann or nucleophilic aromatic substitution.
  • Methyl groups are added via Friedel-Crafts alkylation or Suzuki coupling .

Research Implications and Limitations

  • Pharmacological Potential: Bromine’s polarizability could enhance target binding in hydrophobic enzyme pockets, while fluorine’s electronegativity might optimize electronic interactions. Methyl groups may improve membrane permeability but reduce solubility.
  • Data Gaps: No empirical data on biological activity, solubility, or toxicity are provided in the evidence. Sigma-Aldrich explicitly states that analytical data for their analog are unavailable, limiting direct comparisons .
  • Theoretical Applications : These compounds could serve as candidates for structure-activity relationship (SAR) studies to optimize substituent effects on potency, selectivity, and pharmacokinetics.

Biological Activity

2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a thieno[2,3-d]pyrimidine core, suggests various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2O3S. The compound features:

  • A bromophenyl group , which enhances lipophilicity and binding affinity to biological targets.
  • A thieno[2,3-d]pyrimidine core , known for its diverse pharmacological properties.
  • A propionic acid moiety , contributing to its acidic nature and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, such as kinases. This inhibition can lead to altered cell proliferation and survival rates.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing physiological responses.

Anticancer Potential

The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer activities. Compounds in this class have shown:

  • Inhibition of cancer cell proliferation in various cancer types.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Urease Inhibition : Similar compounds have exhibited strong urease inhibitory activity, which could be beneficial in treating conditions like urinary tract infections.
  • Acetylcholinesterase (AChE) Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity StudyDemonstrated moderate effectiveness against Salmonella typhi with IC50 values comparable to existing antibiotics.
Anticancer ResearchShowed significant inhibition of cell growth in breast and prostate cancer cell lines.
Enzyme Inhibition AnalysisIdentified strong urease inhibition with IC50 values significantly lower than standard inhibitors.

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